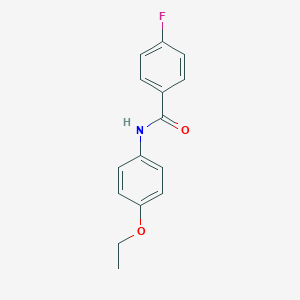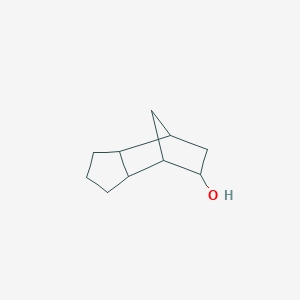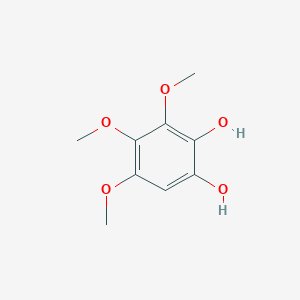
4-氧代-1,4-二氢吡啶-2,6-二羧酸水合物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid, is a dicarboxylate with a pyridine skeleton . It effectively coordinates with many metal ions . Chelidamate complexes have wide applications in many fields, including biochemistry and medical chemistry .
Synthesis Analysis
The synthesis of Chelidamic acid has been studied using potentiometry and calorimetry . There are three successive protonation steps. The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 . The first two protonation steps are exothermic, while the last step is endothermic .Molecular Structure Analysis
The three protonation states (HL2−, H2L− and H3L) were analyzed using the 1H NMR spectra and crystal structure . The results confirm that the order of successive protonation sites is the pyridine-N (HL2−), pyridinol-OH (H2L−), and carboxylate oxygen atom (H3L) .Chemical Reactions Analysis
All the protonation steps are mainly driven by entropy . The protonation property of a drug molecule is essential in physiochemistry and biology . Protonation constants are critical for ampholyte compounds to predict the isoelectric point, or pH at which a drug molecule has the lowest aqueous solubility and highest lipophilicity .Physical And Chemical Properties Analysis
The physical and chemical properties of Chelidamic acid include a melting point of 267 °C . The protonation constants of each step (log 10K) are calculated as 10.74±0.01, 3.22±0.02, and 1.63±0.03 .科学研究应用
Chelidamic Acid Monohydrate: A Multifaceted Compound
Chelidamic acid monohydrate, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, is a versatile compound with a range of applications in scientific research. Below are some unique applications based on the structure and reactivity of this compound:
Antimicrobial Agent: Chelidamic acid derivatives have been explored for their antimicrobial properties. The compound’s structure allows for modifications that can enhance its interaction with microbial cell components, potentially leading to new antimicrobial agents .
Electrocarboxylation Reactions: In synthetic chemistry, chelidamic acid monohydrate can be used in electrocarboxylation reactions to synthesize novel acid derivatives with potential industrial and pharmaceutical applications .
Protonation Studies: The thermodynamics of chelidamic acid’s protonation has been studied using techniques like potentiometry and calorimetry. Understanding these properties is crucial for its application in chemical synthesis and pharmaceuticals .
Synthesis of Nicotinates: The reactivity of chelidamic acid derivatives provides easy access to various nicotinate compounds, which are valuable in medicinal chemistry for their biological activities .
Hypotensive Applications: 1,4-Dihydropyridines, a class to which chelidamic acid monohydrate belongs, have been reported to possess hypotensive effects. This suggests potential cardiovascular applications for the compound .
Antioxidant Properties: The antioxidant effects of 1,4-Dihydropyridines indicate that chelidamic acid monohydrate could be explored for its ability to neutralize free radicals and protect against oxidative stress .
作用机制
Target of Action
Chelidamic acid, also known as 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate, is a trianionic chelating agent . It effectively coordinates with many metal ions , making it a potent inhibitor of enzymes that require metal ions for their activity. One such enzyme is glutamate decarboxylase , which plays a crucial role in the synthesis of the neurotransmitter gamma-aminobutyric acid (GABA).
Mode of Action
Chelidamic acid interacts with its targets through a process known as chelation . This involves the formation of multiple bonds between the chelidamic acid and a metal ion, effectively “wrapping” the ion and altering its chemical behavior. This can inhibit the function of enzymes that rely on these metal ions, such as glutamate decarboxylase .
Biochemical Pathways
By inhibiting glutamate decarboxylase, chelidamic acid can affect the GABAergic pathway . This pathway is responsible for the production of GABA, an inhibitory neurotransmitter that plays a key role in neuronal excitability. Disruption of this pathway can have significant effects on neurological function.
Pharmacokinetics
The compound’s solubility in 1 m nh4oh solution suggests that it may be well-absorbed in the gastrointestinal tract. Its ability to form chelates with metal ions could also influence its distribution within the body.
Result of Action
The inhibition of glutamate decarboxylase by chelidamic acid can lead to decreased levels of GABA . This can result in increased neuronal excitability, potentially leading to neurological disorders such as epilepsy.
Action Environment
Environmental factors can influence the action, efficacy, and stability of chelidamic acid. For example, the presence of metal ions in the body can affect the compound’s ability to form chelates and thus its biological activity . Additionally, factors such as pH can influence the protonation state of chelidamic acid , which may affect its solubility and absorption.
未来方向
The future directions of research on Chelidamic acid could involve further exploration of its coordination with various metal ions and its potential applications in biochemistry and medical chemistry . Additionally, more studies could be conducted to understand its protonation steps and their implications in physiochemistry and biology .
属性
IUPAC Name |
4-oxo-1H-pyridine-2,6-dicarboxylic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO5.H2O/c9-3-1-4(6(10)11)8-5(2-3)7(12)13;/h1-2H,(H,8,9)(H,10,11)(H,12,13);1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGPHFVJWBKEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=CC1=O)C(=O)O)C(=O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486644 |
Source


|
| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
CAS RN |
199926-39-1 |
Source


|
| Record name | 4-Oxo-1,4-dihydropyridine-2,6-dicarboxylic acid hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the potential applications of metallo-supramolecular polymers incorporating chelidamic acid derivatives as ligands?
A: Chelidamic acid derivatives, like the bis-tridentate ligand with 2,6-bis(phenylamide)pyridine moieties (L1), can be used to synthesize metallo-supramolecular polymers with transition metal ions such as iron (II), ruthenium (II), or nickel (II). [] These polymers exhibit interesting electrochemical properties, including reversible redox behavior attributed to the metal centers. [] For example, the iron (II) containing polymer (PolyFeL1) displays reversible electrochromism, switching between orange and brown colors upon application of specific voltages. [] This property makes these polymers promising candidates for applications in electrochromic devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

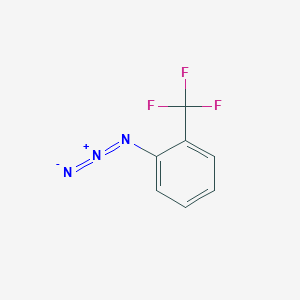

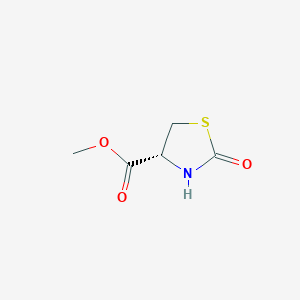
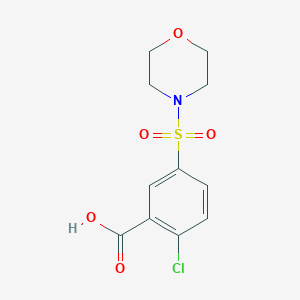
![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)
